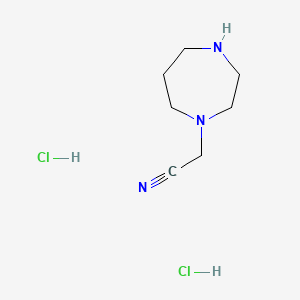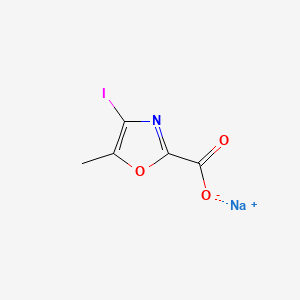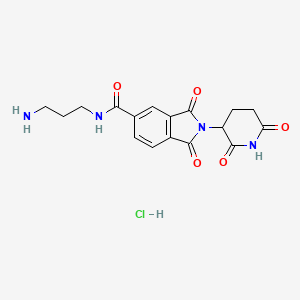![molecular formula C10H16Cl2N6 B6611082 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride CAS No. 470442-43-4](/img/structure/B6611082.png)
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride (MMPP) is a drug that has been used in scientific research for a variety of applications. It is a synthetic compound that has been studied extensively for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
科学的研究の応用
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride has been studied for a variety of scientific research applications, including as an anti-inflammatory, anti-cancer, and anti-viral agent. In addition, it has been studied for its potential as a neuroprotective agent and for its ability to modulate the immune system. It has also been studied for its potential to reduce the risk of cardiovascular disease and for its ability to protect against oxidative stress.
作用機序
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride acts on a variety of targets, including the immune system, the cardiovascular system, and the central nervous system. It has been shown to modulate the activity of inflammatory cells, such as macrophages, and to inhibit the production of pro-inflammatory cytokines. It has also been shown to inhibit the activity of enzymes involved in the metabolism of lipids and carbohydrates, and to modulate the activity of ion channels in the cardiovascular system. In addition, 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride has been shown to modulate the activity of neurotransmitters in the central nervous system, such as dopamine and serotonin.
Biochemical and Physiological Effects
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and modulate the immune system. In addition, it has been shown to reduce the risk of cardiovascular disease, protect against oxidative stress, and modulate the activity of neurotransmitters in the central nervous system.
実験室実験の利点と制限
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride has a number of advantages for laboratory experiments. It is a synthetic compound that is relatively easy to synthesize and is readily available. In addition, it is relatively stable and has a low toxicity profile. However, it is important to note that 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride has a short half-life, which can limit its usefulness in some experiments.
将来の方向性
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride has a number of potential future directions for scientific research. These include its potential use as an anti-inflammatory, anti-cancer, and anti-viral agent, as well as its potential as a neuroprotective agent. In addition, further research is needed to explore its potential to reduce the risk of cardiovascular disease and to protect against oxidative stress. Finally, there is potential for 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride to be used as a tool for drug discovery and development, as it has been shown to modulate the activity of enzymes and ion channels involved in a variety of biochemical processes.
合成法
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride is synthesized through a series of steps involving the reaction of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with piperazine hydrochloride. The reaction is conducted in an aqueous solution at room temperature and the product is isolated by filtration. The synthesis of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride has been extensively studied and is well-documented in the literature.
特性
IUPAC Name |
1-methyl-4-piperazin-1-ylpyrazolo[3,4-d]pyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6.2ClH/c1-15-9-8(6-14-15)10(13-7-12-9)16-4-2-11-3-5-16;;/h6-7,11H,2-5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXLYUSIDAFPKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCNCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride](/img/structure/B6611011.png)
![4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride](/img/structure/B6611022.png)

![4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanal](/img/structure/B6611043.png)
![2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B6611047.png)


![4-fluorobicyclo[3.1.0]hexane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6611061.png)


![tert-butyl N-{2-[(fluorosulfonyl)amino]ethyl}carbamate](/img/structure/B6611076.png)

![1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine hydrochloride](/img/structure/B6611095.png)